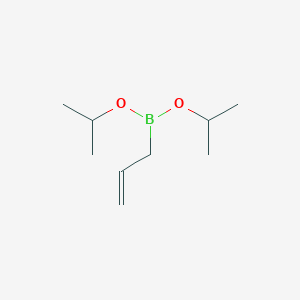![molecular formula C21H23NO3 B1354243 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one CAS No. 868361-89-1](/img/structure/B1354243.png)
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Vue d'ensemble
Description
“1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of spiro[chromane-2,4’-piperidine] derivatives has been described in previous studies . These compounds were prepared as novel histone deacetylase (HDAC) inhibitors . The goal was to obtain highly potent compounds with good in vitro ADME .
Molecular Structure Analysis
The molecular structure of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is complex, as it is a spiro compound, which means it has two or more rings that share a single atom .
Chemical Reactions Analysis
Piperidine derivatives, including “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Applications De Recherche Scientifique
Pharmacophore in Medicinal Chemistry
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one is recognized as a significant pharmacophore in medicinal chemistry. It forms a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have emphasized their biological relevance, indicating the potential for developing new biologically active substances with this pharmacophore (Ghatpande et al., 2020).
Histone Deacetylase Inhibition
Spiro[chromane-2,4'-piperidine] derivatives have shown promise as novel histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their abilities to inhibit nuclear HDACs, demonstrating in vitro antiproliferative activities and favorable in vitro ADME profiles. Certain derivatives exhibit improved in vivo antitumor activity, indicating their potential in cancer therapeutics (Thaler et al., 2012).
Sigma-Receptor Ligands
A series of spiro[chromane-2,4'-piperidine] derivatives have been synthesized and studied for their affinity to σ1- and σ2-receptors. These compounds, including this compound, have shown high σ1-receptor affinity, making them potential candidates for pharmacological applications related to σ-receptors (Maier & Wünsch, 2002).
G-Protein-Coupled Receptor Agonists
Spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable G-protein-coupled receptor 119 agonists. These compounds have shown significant activity in in vivo oral glucose-tolerance tests, suggesting their potential in metabolic disorder treatments (Koshizawa et al., 2018).
Mécanisme D'action
Target of Action
The primary target of the compound 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor plays a significant role in many biological functions, including the regulation of ion channels and G-protein-coupled receptors .
Mode of Action
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype .
Biochemical Pathways
The interaction of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one with the σ1 receptor can affect various biochemical pathways. The σ1 receptor is known to modulate several ion channels and G-protein-coupled receptors . .
Pharmacokinetics
The compound 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is rapidly metabolized by rat liver microsomes . Seven metabolites were unequivocally identified; an N-debenzylated metabolite and a hydroxylated metabolite were the major products . Pooled human liver microsomes formed the same metabolites . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The action of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one results in analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that the compound acts as a σ1 receptor antagonist .
Action Environment
The action, efficacy, and stability of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one can be influenced by various environmental factors. For instance, the metabolic stability of σ1 ligands could be achieved by stabilizing the N-benzyl substructure . .
Orientations Futures
The future directions in the research of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” and similar compounds could involve further exploration of their synthesis, analysis of their physical and chemical properties, and evaluation of their safety and hazards. Additionally, more research is needed to fully understand their mechanism of action and potential applications in the pharmaceutical industry .
Analyse Biochimique
Biochemical Properties
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum membrane . The interaction with the sigma-1 receptor modulates calcium signaling through the IP3 receptor, influencing various cellular processes . Additionally, this compound exhibits high selectivity for the sigma-1 receptor over other receptors, ion channels, and neurotransmitter transporters .
Cellular Effects
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the sigma-1 receptor plays a crucial role in these effects, as it regulates calcium signaling and impacts cellular homeostasis . Furthermore, it has been shown to exhibit analgesic activity against neuropathic pain, indicating its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the sigma-1 receptor with high affinity, leading to the modulation of calcium signaling pathways . This interaction results in the inhibition of certain enzymes and the activation of others, ultimately influencing various cellular processes. Additionally, the compound’s effects on gene expression contribute to its overall biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one change over time. The compound is rapidly metabolized by liver microsomes, leading to the formation of several metabolites . These metabolites include an N-debenzylated metabolite and a hydroxylated metabolite, which are the major products . The stability and degradation of the compound, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic activity, providing relief from neuropathic pain . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which produces all the identified metabolites . The compound’s interaction with these enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical properties .
Transport and Distribution
The transport and distribution of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s high selectivity for the sigma-1 receptor also plays a role in its transport and distribution within the body .
Subcellular Localization
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is localized within specific subcellular compartments, which affects its activity and function. The compound’s interaction with the sigma-1 receptor at the endoplasmic reticulum membrane is a key factor in its subcellular localization . Additionally, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles contribute to its overall biochemical properties .
Propriétés
IUPAC Name |
1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRAAHOJCKZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467915 | |
| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868361-89-1 | |
| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


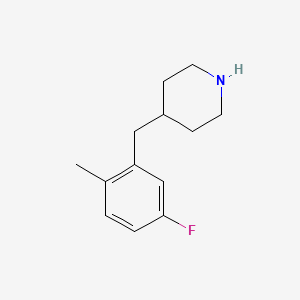
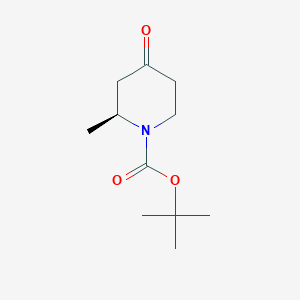
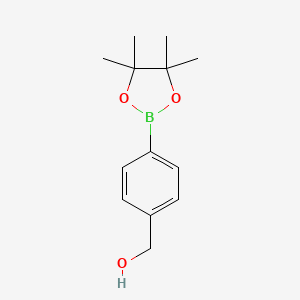

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

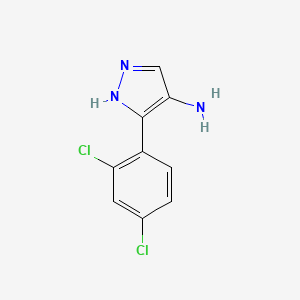

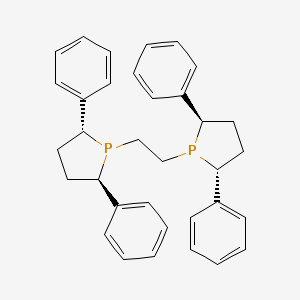
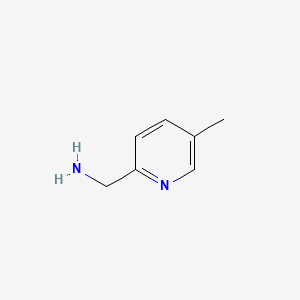

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

